molecular formula C13H12BrNO2S B8203057 1-(2-bromophenyl)-N-phenylmethanesulfonamide

1-(2-bromophenyl)-N-phenylmethanesulfonamide

Cat. No.: B8203057
M. Wt: 326.21 g/mol
InChI Key: CKDHUVINWVUREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)-N-phenylmethanesulfonamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-N-phenylmethanesulfonamide can be synthesized through a multi-step process involving the bromination of phenylmethanesulfonamide. The typical synthetic route involves:

    Sulfonamide Formation: The reaction of the brominated phenyl compound with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like triethylamine (Et3N) to form the sulfonamide linkage.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and sulfonamide formation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-N-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to amines under strong reducing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of azido or thiol-substituted derivatives.

    Oxidation: Formation of quinones or other oxidized phenyl derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

1-(2-Bromophenyl)-N-phenylmethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-N-phenylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfonamide group can form specific interactions with active sites or binding pockets, modulating the activity of the target molecules. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-N-phenylmethanesulfonamide: Similar structure but with the bromine atom at the para position.

    1-(2-Chlorophenyl)-N-phenylmethanesulfonamide: Similar structure with a chlorine atom instead of bromine.

    1-(2-Bromophenyl)-N-methylmethanesulfonamide: Similar structure with a methyl group instead of a phenyl group.

Uniqueness: 1-(2-Bromophenyl)-N-phenylmethanesulfonamide is unique due to the specific positioning of the bromine atom and the phenylmethanesulfonamide group, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it valuable for specific applications where these structural features are advantageous.

Properties

IUPAC Name

1-(2-bromophenyl)-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-13-9-5-4-6-11(13)10-18(16,17)15-12-7-2-1-3-8-12/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDHUVINWVUREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.